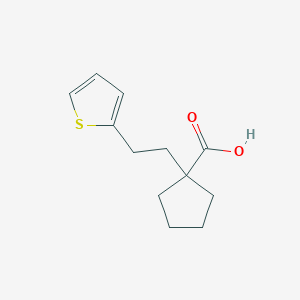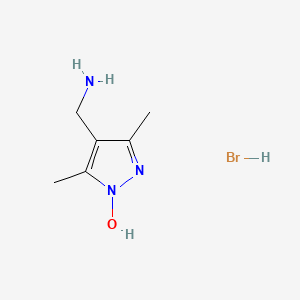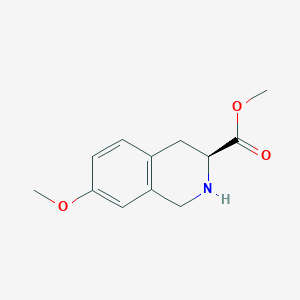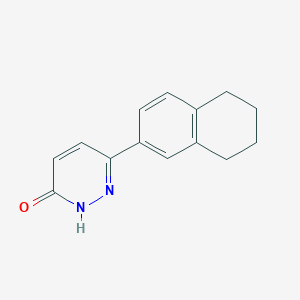![molecular formula C13H9ClN2 B11881099 5-Chloro-8-phenylimidazo[1,2-a]pyridine CAS No. 69214-21-7](/img/structure/B11881099.png)
5-Chloro-8-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 5-Chloro-8-phenylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve solvent- and catalyst-free synthesis under specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-8-phenylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents under controlled conditions.
Substitution: This reaction is often catalyzed by transition metals and can lead to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
5-Chloro-8-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-8-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This activation plays a crucial role in its biological effects, particularly in its antituberculosis activity .
Comparison with Similar Compounds
5-Chloro-8-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2-Phenylimidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
6-Chloroimidazo[1,2-a]pyridine: Exhibits significant activity against tuberculosis with improved potency.
The uniqueness of this compound lies in its specific structural modifications, which enhance its pharmacological and industrial applications.
Properties
CAS No. |
69214-21-7 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
5-chloro-8-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-7-6-11(10-4-2-1-3-5-10)13-15-8-9-16(12)13/h1-9H |
InChI Key |
XRIPWANBQNXXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N3C2=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)









